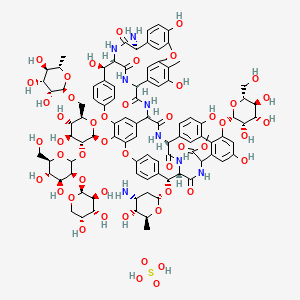

Ristomycin monosulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ristomycin monosulfate is a series of photopolymer resists developed by DuPont for various applications, including the imaging of printed wiring boards, photochemical machining, and decorative applications . These photopolymer films are designed to be processable in aqueous solutions and are used extensively in the electronics industry.

準備方法

Ristomycin monosulfate photopolymer films are synthesized through a series of chemical reactions that involve the polymerization of monomers to form a polymer matrix. The preparation process includes:

Surface Preparation: The copper surface is prepared through mechanical, chemical, or electrochemical processing to ensure optimal adhesion of the photopolymer film.

Polymerization: Monomers are polymerized under controlled conditions to form the photopolymer matrix.

Film Formation: The polymer is then cast into thin films and dried to form the final photopolymer resist.

化学反応の分析

科学的研究の応用

Ristomycin monosulfate photopolymer films have a wide range of applications in scientific research and industry:

Printed Wiring Boards: Used extensively in the fabrication of printed wiring boards due to their high resolution and excellent adhesion properties.

Photochemical Machining: Employed in photochemical machining processes for the precise etching of metal components.

Decorative Applications: Utilized in decorative applications for creating intricate patterns on various substrates.

Laser Direct Imaging: Specialized this compound films are formulated for laser direct imaging applications, providing high photospeed and resolution.

作用機序

The mechanism of action of Ristomycin monosulfate photopolymer films involves the following steps:

Photoactivation: Upon exposure to ultraviolet light, the photoinitiators in the film generate free radicals.

Cross-Linking: The free radicals initiate a cross-linking reaction between the polymer chains, resulting in a hardened, insoluble film.

Selective Development: The unexposed areas of the film remain soluble and are removed during the development process, leaving behind the desired pattern.

類似化合物との比較

Ristomycin monosulfate photopolymer films can be compared with other similar compounds used in photolithography:

生物活性

Ristomycin monosulfate, also known as ristocetin A sulfate, is a glycopeptide antibiotic derived from the bacterium Amycolatopsis lurida. It has garnered attention due to its unique biological activities, particularly in relation to platelet function and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and research findings.

This compound is classified as a type III glycopeptide antibiotic. Its structure is similar to that of vancomycin, which allows it to bind effectively to bacterial cell wall precursors, thereby inhibiting cell wall synthesis. The compound exhibits potent antibacterial properties primarily against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Mechanisms of Action:

- Antibacterial Activity: Ristomycin interferes with the transglycosylation step of peptidoglycan synthesis, leading to bacterial cell lysis.

- Platelet Activation: Ristomycin induces platelet aggregation through its interaction with von Willebrand factor (vWF) and glycoprotein Ib (GpIb) on the platelet surface. This property is exploited in diagnostic assays for von Willebrand disease (VWD) and other bleeding disorders .

Biological Activity in Platelet Function

Ristomycin's ability to activate platelets has significant implications in both clinical diagnostics and research. The compound is used in various assays to evaluate platelet function and diagnose bleeding disorders.

Ristocetin-Induced Platelet Aggregation (RIPA)

RIPA is a critical assay that utilizes ristomycin to assess platelet function. The assay measures the ability of ristomycin to induce aggregation in the presence of vWF. The effectiveness of ristomycin in this context has been documented in several studies:

- Diagnostic Utility: Ristomycin is instrumental in diagnosing VWD and Bernard-Soulier syndrome by measuring the response of platelets to varying concentrations of ristomycin .

- Clinical Observations: In patients undergoing chronic hemodialysis, RIPA is often diminished due to increased plasma glycocalicin levels, which can contribute to bleeding complications associated with uremia .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound, providing insights into its clinical applications and underlying mechanisms.

特性

IUPAC Name |

methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRPQUHYQBGHHF-ADHWPEJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H112N8O48S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2166.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。